Pyruvate Carboxylase-IN-5

pyruvate carboxylase IZT inhibitor IC50 comparison

Pyruvate Carboxylase-IN-5 (compound 6m, CAS 3047101-14-1) is a reversible, mixed-type inhibitor of pyruvate carboxylase (IC50 3.4 μM) with demonstrated selectivity over hCAII, MMP-12, and PsGC. Unlike erianin-class covalent inhibitors, 6m offers a reversible mechanism enabling dose-response and washout studies. It does not interfere with the MDH coupling enzyme, allowing direct use in lysate-based screening. Ideal for researchers comparing reversible vs. irreversible PC inhibition.

Molecular Formula C13H11FN2O5
Molecular Weight 294.23 g/mol
Cat. No. B15613511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyruvate Carboxylase-IN-5
Molecular FormulaC13H11FN2O5
Molecular Weight294.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H11FN2O5/c1-2-21-10(17)7-15-11(18)12(19)16(13(15)20)9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3
InChIKeySVJVJWDVQFGLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyruvate Carboxylase-IN-5 (Compound 6m) – Key Properties and Scientific Context for Procurement


Pyruvate Carboxylase-IN-5 (compound 6m) is a substituted imidazolidine-2,4,5‑trione (IZT) that acts as a small‑molecule inhibitor of pyruvate carboxylase (PC), a biotin‑dependent mitochondrial enzyme responsible for the anaplerotic conversion of pyruvate to oxaloacetate [1]. It belongs to a structurally novel chemotype identified through in silico screening, and it exhibits mixed‑type inhibition with respect to pyruvate and non‑competitive inhibition with respect to ATP [1]. The compound is commercially available through specialty chemical vendors and is primarily used as a research tool to dissect PC‑dependent metabolic pathways.

Why Generic Substitution Fails for Pyruvate Carboxylase-IN-5 – Critical Differentiation Points


PC inhibitors span multiple chemotypes with large variations in potency, selectivity, and membrane permeability. For example, the natural product erianin inhibits PC in cells at low‑nanomolar concentrations but acts through a distinct binding mode, while earlier synthetic inhibitors such as 3‑aryl‑2‑hydroxypropenoic acids show sub‑optimal selectivity and permeability [1]. Even within the IZT series, IC₅₀ values range from 3.4 μM to >300 μM and log Papp values differ by more than three orders of magnitude [1]. Consequently, interchanging compounds without regard to the specific assay context, potency, and permeability profile can lead to misinterpretation of PC‑dependent phenotypes.

Quantitative Differentiation Evidence for Pyruvate Carboxylase-IN-5 (6m) vs. Closest Analogs and In‑Class Comparators


6m Is Among the Most Potent IZT‑Series Inhibitors in Isolated PC Enzyme Assays

In a direct head‑to‑head comparison within the same study, compound 6m (Pyruvate Carboxylase‑IN‑5) displayed an IC₅₀ of 3.4 ± 0.1 μM against purified PC, making it one of the two most potent IZTs alongside 6i (3.5 ± 0.1 μM). Other structurally related IZTs such as 6j (5.1 μM), 6k (5.0 μM) and 6q (5.2 μM) were notably less potent [1].

pyruvate carboxylase IZT inhibitor IC50 comparison

IZT Class Demonstrates Superior Selectivity Over Earlier 3‑Aryl‑2‑hydroxypropenoic Acid Inhibitors

Unlike the earlier 3‑aryl‑2‑hydroxypropenoic acid‑based PC inhibitors, which inhibit metalloenzymes hCAII and MMP‑2, substituted IZTs (including the series containing 6m) showed no significant inhibition of hCAII at 200 μM or MMP‑12 at 50 μM [1]. Additionally, IZTs did not inhibit the related biotin‑dependent enzyme guanidine carboxylase (PsGC) at 200 μM, demonstrating selectivity for PC over other biotin‑dependent carboxylases [1].

selectivity off‑target profiling metalloenzyme inhibition

Permeability Profile of 6m vs. Earlier PC Inhibitors and More Permeable IZT Analogs

In a parallel artificial membrane permeability assay (PAMPA), compound 6m exhibited a log Papp of −8.2 ± 0.7, which is comparable to the earlier 3‑aryl‑2‑hydroxypropenoic acid inhibitor 1 (log Papp −7.9) [1]. However, other IZTs such as 6l and 6s showed substantially higher permeability (log Papp −5.09 and −5.45, respectively), approaching the high‑permeability control propranolol (−5.25) [1]. This places 6m at the lower end of the IZT permeability spectrum but still above the low‑permeability control furosemide (<−8) [1].

PAMPA log Papp membrane permeability

Mechanistic Differentiation: Mixed‑Type Inhibition vs. Other PC Inhibitor Classes

Kinetic analyses revealed that IZTs, including 6m, are mixed‑type inhibitors with respect to pyruvate and non‑competitive with respect to ATP [1]. This contrasts with erianin and its analogs, which have been proposed to bind covalently or pseudo‑irreversibly to PC [2], and with ZY‑444, whose precise binding mode remains poorly defined. The mixed‑type inhibition profile of IZTs indicates that these compounds can bind to both the free enzyme and the enzyme‑substrate complex, potentially offering a different pharmacological profile in dynamic metabolic environments.

mechanism of inhibition mixed-type inhibitor ATP noncompetitive

Recommended Application Scenarios for Pyruvate Carboxylase-IN-5 (6m) Based on Quantitative Evidence


In Vitro Biochemical Characterization of PC Function

With an IC₅₀ of 3.4 μM against purified PC and demonstrated selectivity over hCAII, MMP‑12, and PsGC [1], 6m is well‑suited for isolated enzyme assays where off‑target metalloenzyme inhibition must be avoided. Its reversible mixed‑type mechanism allows dose‑response studies and washout experiments to confirm PC‑specific effects.

Cell‑Lysate‑Based PC Activity Assays

Because the IZT class does not inhibit the MDH coupling enzyme used in standard PC activity assays [1], 6m can be directly employed in lysate‑based screening workflows without interference. Its moderate permeability (log Papp −8.2) is not a limiting factor in lysate formats.

Comparative Tool Compound Studies Across PC Inhibitor Chemotypes

The distinct mechanism of inhibition (mixed‑type vs. pyruvate, non‑competitive vs. ATP) differentiates 6m from erianin‑class inhibitors that act via covalent or pseudo‑irreversible binding [1][2]. Researchers comparing reversible vs. irreversible PC inhibition can procure 6m as a representative of the reversible IZT chemotype.

Permeability‑Sensitive Cellular Assays (with Caution)

For experiments in intact cells or isolated mitochondria where passive membrane permeability is rate‑limiting, users should consider that 6m's log Papp (−8.2) is significantly lower than the best‑in‑series IZTs (6l: −5.09; 6s: −5.45) [1]. In such contexts, 6m may require higher extracellular concentrations or the use of a more permeable IZT analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyruvate Carboxylase-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.